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molecular formula C9H10N2O3 B8665372 N-methyl-2-(2-nitrophenyl)acetamide

N-methyl-2-(2-nitrophenyl)acetamide

Cat. No. B8665372
M. Wt: 194.19 g/mol
InChI Key: ONHWNARPSWLBLK-UHFFFAOYSA-N
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Patent
US06127354

Procedure details

(2-Nitrophenyl)acetic acid (10.0 g, 55.21 mmol) was dissolved in N,N-dimethylformamide (15 ml) and dichloromethane (50 ml). 1-Hydroxybenzotriazole hydrate (7.46 g, 55.21 mmol) was added. The solution was cooled to 0° C. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (10.58 g, 55.21 mmol) was added. The solution was stirred for 15 min at 0° C. A 8.0 M solution of methylamine in ethanol (10.3 ml, 82.81 mmol) and ethyldiisopropylamine (9.55 ml, 55.21 mmol) were added successively. The reaction mixture was stirred for 16 h, while it was warming up to room temperature. It was diluted with ethyl acetate (180 ml) and washed with 10% aqueous sodium hydrogen sulfate solution (100 ml). The aqueous phase was extracted with ethyl acetate (2×40 ml). The combined organic layers were washed with saturated aqueous sodium hydrogen carbonate solution (200 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (200 g), using dichloromethane/methanol/25% aqueous ammonia (100:10:1) as eluent to give 8.01 g of N-methyl-2-(2-nitrophenyl)acetamide.
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7.46 g
Type
reactant
Reaction Step Three
Quantity
10.58 g
Type
reactant
Reaction Step Four
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.3 mL
Type
reactant
Reaction Step Five
Quantity
9.55 mL
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][C:11]([OH:13])=O)([O-:3])=[O:2].O.O[N:16]1[C:20]2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.CN.C(O)C.C(N(C(C)C)C(C)C)C>CN(C)C=O.ClCCl.C(OCC)(=O)C>[CH3:20][NH:16][C:11](=[O:13])[CH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[N+:1]([O-:3])=[O:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CC(=O)O
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
7.46 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Step Four
Name
Quantity
10.58 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Five
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
10.3 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
9.55 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred for 15 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 16 h, while it
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
was warming up to room temperature
WASH
Type
WASH
Details
washed with 10% aqueous sodium hydrogen sulfate solution (100 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (2×40 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium hydrogen carbonate solution (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica (200 g)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CNC(CC1=C(C=CC=C1)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.01 g
YIELD: CALCULATEDPERCENTYIELD 74.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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